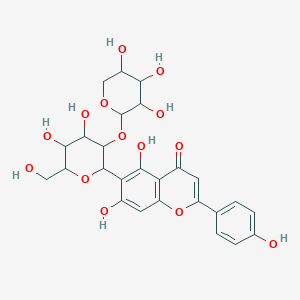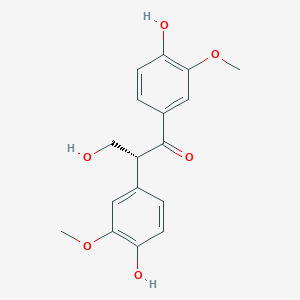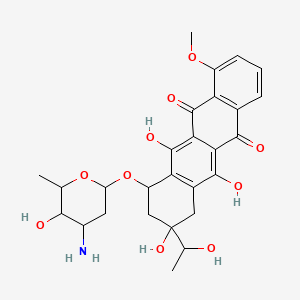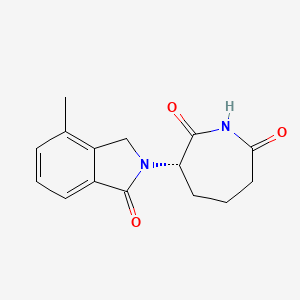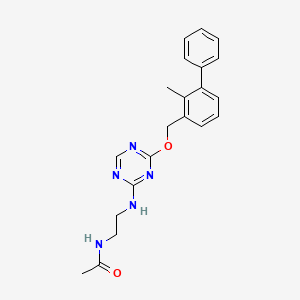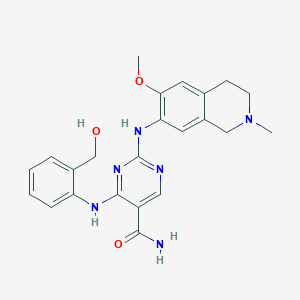
Hpk1-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic Progenitor Kinase 1 Inhibitor 4 is a small molecule inhibitor that targets Hematopoietic Progenitor Kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic Progenitor Kinase 1 plays a crucial role in regulating immune cell signaling, particularly in T cells and B cells. By inhibiting Hematopoietic Progenitor Kinase 1, Hematopoietic Progenitor Kinase 1 Inhibitor 4 has shown potential in enhancing immune responses, making it a promising candidate for cancer immunotherapy .
Preparation Methods
The synthesis of Hematopoietic Progenitor Kinase 1 Inhibitor 4 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe final step involves coupling the intermediate with a suitable amine or other nucleophile under specific reaction conditions .
Industrial production methods for Hematopoietic Progenitor Kinase 1 Inhibitor 4 typically involve optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent product quality .
Chemical Reactions Analysis
Hematopoietic Progenitor Kinase 1 Inhibitor 4 undergoes various chemical reactions, including:
Oxidation: Hematopoietic Progenitor Kinase 1 Inhibitor 4 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.
Substitution: Hematopoietic Progenitor Kinase 1 Inhibitor 4 can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific functional groups present on Hematopoietic Progenitor Kinase 1 Inhibitor 4 and the reaction conditions employed .
Scientific Research Applications
Hematopoietic Progenitor Kinase 1 Inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: Hematopoietic Progenitor Kinase 1 Inhibitor 4 is used as a tool compound to study the role of Hematopoietic Progenitor Kinase 1 in various signaling pathways and to develop new synthetic methodologies.
Biology: In biological research, Hematopoietic Progenitor Kinase 1 Inhibitor 4 is used to investigate the effects of Hematopoietic Progenitor Kinase 1 inhibition on immune cell function, particularly in T cells and B cells.
Medicine: Hematopoietic Progenitor Kinase 1 Inhibitor 4 has shown potential in cancer immunotherapy by enhancing T cell activation and reducing tumor growth in preclinical models. .
Mechanism of Action
Hematopoietic Progenitor Kinase 1 Inhibitor 4 exerts its effects by inhibiting the kinase activity of Hematopoietic Progenitor Kinase 1. Hematopoietic Progenitor Kinase 1 is recruited to the plasma membrane following T cell receptor activation, where it phosphorylates the adapter protein SH2 domain-containing leukocyte protein of 76 kDa. This phosphorylation event down-regulates signaling events required for T cell activation and proliferation. By inhibiting Hematopoietic Progenitor Kinase 1, Hematopoietic Progenitor Kinase 1 Inhibitor 4 enhances T cell activation and proliferation, leading to improved immune responses .
Comparison with Similar Compounds
Hematopoietic Progenitor Kinase 1 Inhibitor 4 is unique compared to other Hematopoietic Progenitor Kinase 1 inhibitors due to its high potency and selectivity. Similar compounds include:
NDI-101150: A highly selective Hematopoietic Progenitor Kinase 1 inhibitor that enhances B cell activation and antibody secretion.
CFI-402411: A novel Hematopoietic Progenitor Kinase 1 inhibitor currently in phase 1 clinical trials for cancer immunotherapy.
These compounds share similar mechanisms of action but differ in their chemical structures, potency, and selectivity profiles, making Hematopoietic Progenitor Kinase 1 Inhibitor 4 a valuable addition to the arsenal of Hematopoietic Progenitor Kinase 1 inhibitors .
Properties
IUPAC Name |
4-[2-(hydroxymethyl)anilino]-2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-29-8-7-14-10-20(32-2)19(9-16(14)12-29)27-23-25-11-17(21(24)31)22(28-23)26-18-6-4-3-5-15(18)13-30/h3-6,9-11,30H,7-8,12-13H2,1-2H3,(H2,24,31)(H2,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZFLUIBCNIAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=CC=CC=C4CO)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester](/img/structure/B8223586.png)
![2,3-Butanedione bis[O-(butylsulfonyl)oxime]](/img/structure/B8223589.png)
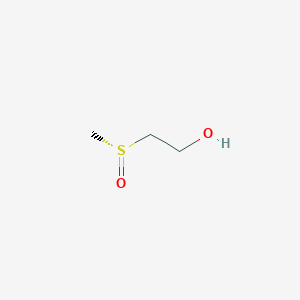


![(2S,3S,4R)-4-[(2R,5S,7R,8S,9R)-7-hydroxy-2-[(2S,5R)-5-[(2S,3R,5S)-5-[(2R,3R,5S,6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B8223635.png)
